molecular formula C7H4BrClF2 B2824920 4-Bromo-2-chloro-1-(difluoromethyl)benzene CAS No. 1254034-23-5

4-Bromo-2-chloro-1-(difluoromethyl)benzene

Cat. No.: B2824920
CAS No.: 1254034-23-5
M. Wt: 241.46
InChI Key: IKDKWKXUJCNIFU-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-(difluoromethyl)benzene is an organic compound with the molecular formula C7H3BrClF3. It is a derivative of benzene, featuring bromine, chlorine, and difluoromethyl groups attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-1-(difluoromethyl)benzene typically involves halogenation reactions. One common method is the direct halogenation of benzene derivatives using bromine and chlorine in the presence of a catalyst such as iron(III) chloride (FeCl3). The difluoromethyl group can be introduced through a reaction with difluorocarbene.

Industrial Production Methods: In an industrial setting, the compound is produced through controlled halogenation processes under specific conditions to ensure high yield and purity. The reaction is carried out in a closed system to prevent the escape of volatile halogens and to ensure worker safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-1-(difluoromethyl)benzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.

  • Substitution: Electrophilic aromatic substitution reactions are common, where the halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Typical reagents include nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed:

  • Oxidation: 4-Bromo-2-chloro-1-(difluoromethyl)benzoic acid.

  • Reduction: 4-Bromo-2-chloro-1-(methyl)benzene.

  • Substitution: 4-Nitro-2-chloro-1-(difluoromethyl)benzene.

Scientific Research Applications

4-Bromo-2-chloro-1-(difluoromethyl)benzene is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It is investigated for potential therapeutic applications, such as in the development of new drugs.

  • Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-2-chloro-1-(difluoromethyl)benzene exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

4-Bromo-2-chloro-1-(difluoromethyl)benzene is similar to other halogenated benzene derivatives, such as 4-Bromo-2-chloro-1-fluorobenzene and 4-Bromo-2-chloro-1-(trifluoromethyl)benzene. These compounds share structural similarities but differ in the type and position of halogen substituents, leading to variations in their chemical reactivity and applications.

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Properties

IUPAC Name

4-bromo-2-chloro-1-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDKWKXUJCNIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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